4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol
Description
4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol is a heterocyclic phenolic compound characterized by a benzoxazole core substituted with chlorine at the 5-position and a methyl group at the 6-position of the phenolic ring.
Properties
IUPAC Name |
4-amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c1-7-4-9(16)6-10(13(7)18)14-17-11-5-8(15)2-3-12(11)19-14/h2-6,18H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJAESJZGKKGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol typically involves the reaction of 5-chloro-1,3-benzoxazole with 4-amino-2-methylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted phenol derivatives .
Scientific Research Applications
4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is used in biological studies to investigate its effects on different biological systems.
Industry: It is used in the production of various industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol involves its interaction with specific molecular targets and pathways in biological systems. The exact mechanism may vary depending on the specific application and the biological system being studied. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Suvorexant (MK-4305)
- Structure: [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone .
- Key Features :
- Shares the 5-chloro-1,3-benzoxazol-2-yl moiety with the target compound.
- Incorporates a diazepane ring and a triazole-phenyl group, enhancing its binding affinity for orexin receptors.
- Molecular Weight : 450.92 g/mol (vs. ~279.7 g/mol for the target compound).
- Application : Approved dual orexin receptor antagonist for treating insomnia .
- Divergence : The target compound lacks the diazepane-triazole pharmacophore critical for receptor interaction, limiting its direct neuropharmacological utility.
5-Amino-4-Chloro-2-Methylphenol
- Structure: Phenolic derivative with amino, chloro, and methyl groups at positions 4, 5, and 2, respectively .
- Key Features :
- Simpler structure without the benzoxazole heterocycle.
- Molecular Weight : ~173.6 g/mol.
- Application : Intermediate in dye synthesis or antimicrobial agents.
5-Amino-6-Chloro-o-Cresol
- Structure: Chloro and methyl substituents at positions 6 and 2 of the phenolic ring, with an amino group at position 5 .
- Key Features: Positional isomer of the target compound’s phenolic substituents. Molecular Weight: ~173.6 g/mol.
- Application : Used in hair dyes or as a corrosion inhibitor.
- Divergence: The altered substitution pattern may affect electronic properties (e.g., acidity of the phenolic -OH group) compared to the target compound.
Structural and Functional Analysis Table
Research Findings and Implications
- Benzoxazole Core: The 5-chloro-1,3-benzoxazole moiety is a common feature in bioactive molecules (e.g., suvorexant) due to its stability and ability to engage in hydrophobic interactions.
- Substituent Positioning : The methyl group at the 6-position in the target compound may sterically hinder interactions compared to suvorexant’s flexible diazepane ring, which facilitates binding to orexin receptors .
- Phenolic Derivatives: Simpler analogs like 5-amino-4-chloro-2-methylphenol highlight the trade-off between synthetic accessibility and functional complexity.
Biological Activity
4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol is a synthetic compound with notable biological activity. Its molecular formula is C13H9ClN2O2, and it has a molecular weight of 260.67 g/mol. The compound's structure includes functional groups that contribute to its reactivity and biological effects, making it of interest in medicinal chemistry and pharmacology.
The synthesis typically involves the reaction of 5-chloro-1,3-benzoxazole with 4-amino-2-methylphenol under specific conditions. This process often requires a solvent and a catalyst to ensure high yield and purity of the product. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can significantly alter its biological properties.
Biological Activity Overview
Research indicates that compounds similar to 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol exhibit a range of biological activities:
- Antimicrobial Activity : Studies show that benzoxazole derivatives possess antibacterial properties primarily against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans . The structure–activity relationship (SAR) analysis has been crucial in identifying effective derivatives with enhanced antimicrobial properties.
- Cytotoxicity : Several studies have demonstrated that benzoxazole derivatives can exhibit selective cytotoxic effects on cancer cells while showing lower toxicity towards normal cells. This selectivity suggests potential for development as anticancer agents . Notably, compounds have shown effectiveness against various cancer cell lines including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers.
The mechanism by which 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol exerts its biological effects likely involves interactions with specific molecular targets within biological systems. These interactions may include binding to enzymes or receptors that modulate cellular pathways critical for microbial growth or cancer cell proliferation .
Antimicrobial Activity
A study evaluated the antimicrobial effects of various benzoxazole derivatives, including those similar to 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)-6-methylphenol. The minimal inhibitory concentrations (MIC) were determined against both Bacillus subtilis and Escherichia coli. The results indicated that while many compounds exhibited moderate activity, a few showed significant potency against Gram-positive strains .
| Compound | MIC (µg/mL) - Bacillus subtilis | MIC (µg/mL) - Escherichia coli |
|---|---|---|
| Compound A | 12 | 25 |
| Compound B | 8 | 30 |
| Compound C | 15 | >100 |
Cytotoxicity Studies
Research has highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, a study found that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 12.0 |
| HCT-116 | 8.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
